(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
Overview
Description
“(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H5F3N2O . It is a versatile substance used in scientific research and has unique structure and properties that make it suitable for various applications, including drug discovery and development, material synthesis, and catalysis.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 .
Molecular Structure Analysis
The molecular structure of “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is represented by the SMILES notation: NCC1=NOC(C(F)(F)F)=C1 .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Scientific Research Applications
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- Application Summary : Aryl trifluoromethyl diazoalkanes and diazirines, which are similar to “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine”, have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
- Results or Outcomes : The use of these compounds has led to the creation of new carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
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- Application Summary : Trifluoromethyl groups have gained considerable importance and have been widely used in many fields, including pharmaceuticals and agrochemicals .
- Methods of Application : The trifluoromethyl group is incorporated into organic motifs via transition metal-mediated trifluoromethylation reactions .
- Results or Outcomes : The incorporation of a trifluoromethyl group into a bioactive molecule modifies its physical and chemical properties, having significant consequences on its biological activity .
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- Application Summary : Aryl trifluoromethyl diazoalkanes and diazirines, which are similar to “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine”, have become unique as reactants in synthetic methodology .
- Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
- Results or Outcomes : The use of these compounds has led to the creation of new carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
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- Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods of Application : The trifluoromethyl group is incorporated into organic motifs via transition metal-mediated trifluoromethylation reactions .
- Results or Outcomes : The incorporation of a trifluoromethyl group into a bioactive molecule modifies its physical and chemical properties, having significant consequences on its biological activity .
properties
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMFIMTQQLGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine | |
CAS RN |
1364678-08-9 | |
Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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